

# Efaproxiral Clinical Trial Results: A Comparative Analysis of the REACH Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Efaproxiral sodium |           |
| Cat. No.:            | B000283            | Get Quote |

A deep dive into the pivotal REACH trial reveals insights into the efficacy and mechanism of Efaproxiral in treating brain metastases. This guide provides a comprehensive comparison for researchers and drug development professionals, featuring detailed data, experimental protocols, and pathway visualizations.

Efaproxiral (formerly known as RSR13) is a synthetic small-molecule designed to act as a radiation-sensitizing agent.[1][2] Its primary mechanism of action is to allosterically modify hemoglobin, thereby reducing its affinity for oxygen.[3][4] This action is intended to increase oxygen levels in hypoxic tumor tissues, which are notoriously resistant to radiation therapy.[3] The largest and most significant clinical trial investigating Efaproxiral in this capacity was the Phase 3 REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) trial.

### **Performance Comparison: REACH Trial Outcomes**

The REACH trial was a multinational, randomized, open-label study that enrolled 538 patients with brain metastases from various solid tumors. Patients were randomized to receive either standard whole-brain radiation therapy (WBRT) with supplemental oxygen or WBRT with supplemental oxygen plus Efaproxiral. The primary endpoint of the study was survival.

While the initial analysis of the overall patient population did not show a statistically significant improvement in median survival time (MST) with the addition of Efaproxiral, a pre-planned subgroup analysis of patients with brain metastases from breast cancer demonstrated a notable survival benefit.



| Quantitative Data Summary        |      |                                                   |                                          |                                                             |                                                 |                                                                    |                                                                                |  |  |  |
|----------------------------------|------|---------------------------------------------------|------------------------------------------|-------------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------|--|--|--|
| Outco                            | ome  | Overall Patient Populatio n (Efaproxir al + WBRT) | Overall Patient Populatio n (WBRT Alone) | Breast<br>Cancer<br>Subgroup<br>(Efaproxir<br>al +<br>WBRT) | Breast<br>Cancer<br>Subgroup<br>(WBRT<br>Alone) | Non- Small Cell Lung Cancer (NSCLC) Subgroup (Efaproxir al + WBRT) | Non-<br>Small Cell<br>Lung<br>Cancer<br>(NSCLC)<br>Subgroup<br>(WBRT<br>Alone) |  |  |  |
| Media<br>Surviv<br>Time<br>(MST) | 'al  | 5.4 months                                        | 4.4 months                               | 9.0 months                                                  | 4.5 months                                      | 6.0 months                                                         | 4.4 months                                                                     |  |  |  |
| Respo<br>Rate                    | onse | -                                                 | -                                        | 74%                                                         | 49%                                             | Approache d statistical significanc e vs. control                  | -                                                                              |  |  |  |
| Statist<br>Signifi<br>e (Sur     | canc | Not<br>statistically<br>significant               | -                                        | p = 0.003                                                   | -                                               | Not<br>statistically<br>significant                                | -                                                                              |  |  |  |

Note: The response rate for the overall population and the NSCLC subgroup was not consistently reported with specific percentages in the reviewed literature. The NSCLC subgroup that received higher Efaproxiral exposure showed a trend towards a better response rate.

## Experimental Protocols REACH Trial (RT-009) Protocol

The REACH trial was a Phase 3, randomized, multicenter, open-label study.

Patient Population:



- Inclusion Criteria: Patients with brain metastases from solid tumors. A key subgroup analysis
  focused on patients with primary tumors of non-small cell lung cancer (NSCLC) and breast
  cancer.
- Exclusion Criteria: Patients likely to undergo surgical removal or stereotactic radiosurgery as initial therapy, and those with active concurrent malignant disease other than the primary cancer.

#### Treatment Arms:

- Control Arm: Standard whole-brain radiation therapy (WBRT) consisting of 30 Gy delivered in 10 fractions, administered with supplemental oxygen.
- Experimental Arm: WBRT (30 Gy in 10 fractions) with supplemental oxygen, plus Efaproxiral administered prior to each radiation fraction.

#### Dosing:

Efaproxiral was administered at doses of 75 or 100 mg/kg.

#### **Endpoints:**

- · Primary Endpoint: Overall survival.
- Secondary Endpoints: Included tumor response rate in the brain.

#### Statistical Analysis:

- The study was initially designed to enroll 408 patients but was expanded to 538 to allow for a sufficiently powered subgroup analysis of breast and NSCLC patients.
- Survival data was analyzed using unadjusted log-rank tests and Cox multiple regression models to account for prognostic factors.

# Mechanism of Action and Experimental Workflow Signaling Pathway of Efaproxiral







Efaproxiral's mechanism of action does not involve a traditional signaling pathway with intracellular cascades. Instead, it directly interacts with hemoglobin in red blood cells to modulate its oxygen-carrying capacity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II multicenter study of induction chemotherapy followed by concurrent efaproxiral (RSR13) and thoracic radiotherapy for patients with locally advanced non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efaproxiral Clinical Trial Results: A Comparative Analysis of the REACH Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000283#clinical-trial-results-for-efaproxiral-reach-enrich]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com